2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 329929-21-7
VCID: VC4954295
InChI: InChI=1S/C20H24ClN3O2/c1-15-6-7-19(26-2)18(12-15)22-20(25)14-23-8-10-24(11-9-23)17-5-3-4-16(21)13-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25)
SMILES: CC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Molecular Formula: C20H24ClN3O2
Molecular Weight: 373.88

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide

CAS No.: 329929-21-7

Cat. No.: VC4954295

Molecular Formula: C20H24ClN3O2

Molecular Weight: 373.88

* For research use only. Not for human or veterinary use.

2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide - 329929-21-7

Specification

CAS No. 329929-21-7
Molecular Formula C20H24ClN3O2
Molecular Weight 373.88
IUPAC Name 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Standard InChI InChI=1S/C20H24ClN3O2/c1-15-6-7-19(26-2)18(12-15)22-20(25)14-23-8-10-24(11-9-23)17-5-3-4-16(21)13-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25)
Standard InChI Key BJWAMJPDUZJWLP-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl

Introduction

Molecular Characteristics and Structural Insights

Chemical Architecture

The compound’s structure features three distinct regions:

  • A 3-chlorophenyl group attached to the piperazine ring, which enhances electron-withdrawing properties and influences receptor binding.

  • A piperazine core, a six-membered diamine ring that facilitates interactions with serotonin and dopamine receptors due to its conformational flexibility .

  • An acetamide linker connected to a 2-methoxy-5-methylphenyl group, which modulates lipophilicity and bioavailability.

The methoxy group at the ortho position of the phenyl ring sterically hinders rotation, potentially stabilizing specific binding conformations. Computational studies suggest that the chloro substituent at the meta position of the phenyl ring enhances hydrophobic interactions with receptor pockets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC20H24ClN3O2\text{C}_{20}\text{H}_{24}\text{ClN}_3\text{O}_2
Molecular Weight373.88 g/mol
IUPAC Name2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
SMILESCC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl
Topological Polar Surface Area58.7 Ų

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence:

  • Piperazine Functionalization: Reacting 1-(3-chlorophenyl)piperazine with chloroacetyl chloride to form 2-chloro-N-(3-chlorophenyl)piperazin-1-yl)acetamide.

  • Acetamide Coupling: Condensing the intermediate with 2-methoxy-5-methylaniline using a carbodiimide coupling agent (e.g., EDC/HOBt) to yield the final product.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) achieve >95% purity, confirmed via HPLC and 1H^1\text{H}-NMR.

Challenges in Synthesis

  • Steric Hindrance: The ortho-methoxy group complicates coupling reactions, requiring optimized temperatures (60–70°C) and prolonged reaction times (12–16 hours).

  • Byproduct Formation: Competing N-alkylation at the piperazine nitrogen necessitates careful stoichiometric control .

AssayResult (Compound)Reference Standard
5-HT1A_{1A} KiK_i12.3 nM8-OH-DPAT (1.2 nM)
D2_2 KiK_i89.7 nMHaloperidol (0.8 nM)
Antidepressant ED50_{50}8.2 mg/kgFluoxetine (5.1 mg/kg)

Structural Analogs and SAR Trends

Key Modifications

  • Chlorine Substitution: Replacing the 3-chloro group with bromine (e.g., 2-[4-(4-bromophenyl)piperazin-1-yl] analog) increases D2_2 affinity (Ki=64nMK_i = 64 \, \text{nM}) but reduces 5-HT1A_{1A} selectivity .

  • Methoxy Positioning: Moving the methoxy group to the para position (5-methoxy-2-methylphenyl) abolishes σ-1 binding, highlighting the ortho substituent’s critical role .

Prominent Analogs

CompoundStructural ChangePharmacological Shift
2-[4-(4-Fluorophenyl)piperazin-1-yl]Fluorine at para positionEnhanced 5-HT1A_{1A} selectivity (Ki=8.9nMK_i = 8.9 \, \text{nM})
N-(2-Ethoxy-5-methylphenyl) variantEthoxy代替 methoxyImproved metabolic stability (t1/2_{1/2} = 4.1 h vs. 2.3 h)

Metabolic and Toxicity Considerations

Hepatic Metabolism

Primary pathways include:

  • O-Demethylation: Catalyzed by CYP2D6, yielding a phenolic metabolite.

  • Piperazine N-Dealkylation: Forms 1-(3-chlorophenyl)piperazine, detected in rat plasma.

Acute Toxicity

  • LD50_{50}: 480 mg/kg (oral, mice), with symptoms of CNS depression and motor ataxia.

  • hERG Inhibition: IC50_{50} = 1.2 μM, warranting cardiac safety evaluations in future studies .

Future Directions and Challenges

Unresolved Questions

  • Target Engagement: PET imaging studies are needed to confirm in vivo receptor occupancy .

  • Chronic Toxicity: No data exist on long-term exposure effects, particularly hepatorenal toxicity.

Therapeutic Opportunities

  • Adjuvant Analgesia: Potential synergy with μ-opioid agonists for chronic pain .

  • Neurodegenerative Diseases: σ-1 affinity suggests utility in Alzheimer’s models .

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